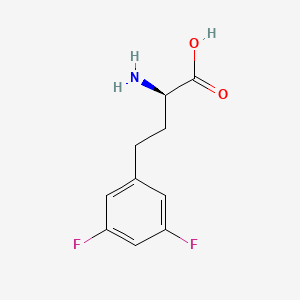
3-Chloro-4-(piperidinoaminomethyl)phenylboronicacid,pinacolester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester is a synthetic organic compound characterized by a benzene ring substituted with a chlorine atom at position 3, a piperidinyl group at position 4, and a boronic acid group protected as a pinacol ester. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process starting from commercially available precursors. The key steps involve the formation of the boronic acid group and its subsequent protection as a pinacol ester. The reaction conditions typically require the use of palladium catalysts, bases (such as potassium carbonate), and organic solvents.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve the desired product.
Types of Reactions:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form the corresponding phenol derivative or reduction to remove the chlorine atom.
Substitution Reactions: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(0) complexes.
Bases: Potassium carbonate or sodium carbonate are typically used.
Solvents: Organic solvents such as toluene or dimethylformamide (DMF) are employed.
Major Products Formed:
Carbon-Carbon Bond Formation: The primary product of the Suzuki-Miyaura coupling is a biaryl compound.
Phenol Derivatives: Oxidation of the compound can yield phenol derivatives.
Chlorine-Free Derivatives: Reduction reactions can produce derivatives lacking the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and materials.
Biology: The compound's derivatives can be used as probes or intermediates in the study of biological systems, particularly in the development of bioactive molecules.
Medicine: Derivatives of this compound can be explored for their potential therapeutic applications, including drug discovery and development.
Industry: The compound is used in the chemical industry for the synthesis of various organic compounds, including polymers and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(piperidinoaminomethyl)phenylboronic acid, pinacol ester involves its participation in the Suzuki-Miyaura coupling reaction. The palladium catalyst facilitates the oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the boronic acid, and finally reductive elimination to form the carbon-carbon bond.
Molecular Targets and Pathways:
Palladium-Catalyzed Reactions: The palladium catalyst plays a central role in the reaction mechanism.
Transmetalation: The transfer of the organic group from boron to palladium is a key step in the reaction.
Vergleich Mit ähnlichen Verbindungen
Boronic Acids: Other boronic acids used in Suzuki-Miyaura coupling reactions.
Pinacol Esters: Other pinacol esters used as protecting groups for boronic acids.
Chlorophenyl Compounds: Compounds with similar chlorophenyl groups.
Eigenschaften
IUPAC Name |
N-[[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BClN2O2/c1-17(2)18(3,4)24-19(23-17)15-9-8-14(16(20)12-15)13-21-22-10-6-5-7-11-22/h8-9,12,21H,5-7,10-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBYFKLAADPKCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNN3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














